![molecular formula C7H2BrCl2N B3239784 3-Bromo-2,6-dichlorobenzonitrile CAS No. 1421620-35-0](/img/structure/B3239784.png)
3-Bromo-2,6-dichlorobenzonitrile
Overview
Description
3-Bromo-2,6-dichlorobenzonitrile is a chemical compound with the molecular formula C7H2BrCl2N . It has a molecular weight of 250.91 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2BrCl2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.91 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Molecular Structure Analysis
The molecular structure of related compounds like 4-bromo-2,6-dichlorobenzonitrile has been studied, revealing notable features such as short distances between certain atoms, suggesting interactions between different molecular components (Britton, 1997).
Cellulose Synthesis Inhibition
Research has shown that compounds like 2,6-Dichlorobenzonitrile (DCB) inhibit cellulose synthesis, a key process in plant cells. This property has been utilized in various studies to understand cellulose synthesis and its inhibition (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).
Environmental and Microbial Degradation
Studies on the microbial degradation of similar compounds, such as dichlobenil (a benzonitrile herbicide), provide insights into environmental fate, degradation pathways, and the diversity of degrader organisms. This is crucial for understanding the environmental impact and breakdown of these chemicals (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Spectroscopic and Thermodynamic Analysis
Studies have been conducted on the spectroscopy and thermodynamics of derivatives of similar compounds, like 2,6-dichlorobenzamide. These studies include analyzing vibrational spectra, molecular electrostatic potential, and thermodynamic functions, which are essential for understanding the physical and chemical properties of these compounds (Tao, Han, Li, Han, & Liu, 2016).
Vapor Pressure and Phase Transition Studies
Research on chlorinated compounds, including 2,6-dichlorobenzonitrile, has focused on determining their vapor pressures and thermodynamic properties. These studies are significant for understanding the environmental behavior and potential impact of these substances (Almeida, Pinheiro, & Monte, 2023).
Analytical Chemistry and Groundwater Quality
Advancements in analytical methods have been made for determining compounds like dichlobenil and its metabolites in groundwater. Such methods are crucial for monitoring environmental pollution and ensuring water quality (Porazzi, Martínez, Fanelli, & Benfenati, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The signal word for this compound is "Warning" . It’s important to handle this compound with appropriate safety measures, including wearing protective equipment and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2,6-dichlorobenzonitrile is the cellulose synthesis pathway in plants . This compound interferes with the production of cellulose, a critical component of plant cell walls .
Mode of Action
This compound acts by inhibiting cellulose synthesis . It disrupts the normal formation of plant cell walls by reducing the amount of cellulose produced . Instead, the cell walls adapt by relying on Ca^2+ -bridge pectates .
Biochemical Pathways
The affected biochemical pathway is the cellulose synthesis pathway . By inhibiting this pathway, this compound disrupts the normal growth and development of plants. The downstream effects include weakened cell walls and potentially stunted growth .
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its impact on bioavailability, are areas for future research.
Result of Action
The result of this compound’s action is the disruption of normal plant growth and development . By inhibiting cellulose synthesis, it weakens plant cell walls and can potentially stunt growth .
properties
IUPAC Name |
3-bromo-2,6-dichlorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVRMRBTVDVNNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C#N)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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